![molecular formula C21H19N3O2S B7552086 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)
4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as TH287 and is a potent and selective inhibitor of the DNA damage response (DDR) kinase, checkpoint kinase 1 (CHK1).
Mechanism of Action
TH287 selectively inhibits CHK1 by binding to the ATP-binding pocket of the kinase domain. CHK1 inhibition leads to the accumulation of DNA damage, which activates the DNA damage response pathway and ultimately leads to cell death in cancer cells. TH287 has been shown to be highly selective for CHK1 and does not inhibit other kinases in the 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol pathway.
Biochemical and Physiological Effects:
TH287 has been shown to induce DNA damage and cell death in cancer cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. TH287 has minimal toxicity in normal cells and tissues, making it a promising therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
TH287 has several advantages for lab experiments, including its high potency and selectivity for CHK1, which allows for specific targeting of cancer cells. The compound has also been shown to be stable in vitro and in vivo, making it suitable for preclinical and clinical studies. However, TH287 has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
For TH287 research include investigating its use in combination with other therapies and exploring its potential use in other disease areas.
Synthesis Methods
The synthesis of TH287 involves a series of chemical reactions that start with the condensation of 2-[(methoxymethyl)thio]-5-phenyl-4H-thieno[2,3-d]pyrimidin-4-one with 4-(bromomethyl)phenol in the presence of potassium carbonate. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol. The synthesis of TH287 has been optimized to yield high purity and yield.
Scientific Research Applications
TH287 has been extensively studied in preclinical cancer models as a potential therapeutic agent. The compound has been shown to selectively inhibit CHK1, a key regulator of the 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol pathway, which is essential for the survival of cancer cells. CHK1 inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells. TH287 has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents.
properties
IUPAC Name |
4-[[[2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-26-12-18-23-20(22-11-14-7-9-16(25)10-8-14)19-17(13-27-21(19)24-18)15-5-3-2-4-6-15/h2-10,13,25H,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNUEVRLTFKEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C2C(=CSC2=N1)C3=CC=CC=C3)NCC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
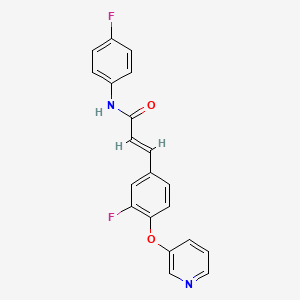
![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(N-ethyl-2,4-dimethylanilino)acetamide](/img/structure/B7552034.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![methyl (E)-3-[3-[2-[(3-cyanopyridin-2-yl)amino]ethylsulfamoyl]-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B7552058.png)
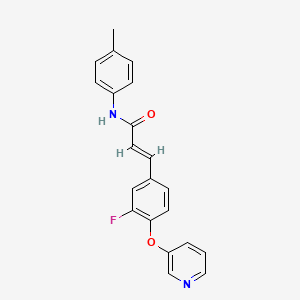
![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)
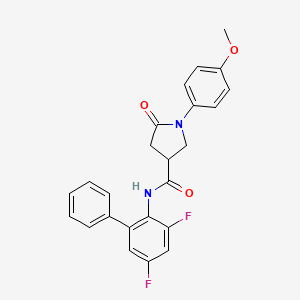
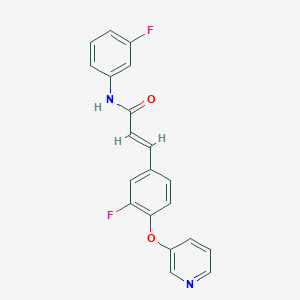
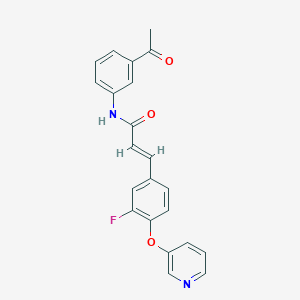
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)